Dihydrolicoisoflavone

Description

Botanical Sources of Dihydrolicoisoflavone

The primary botanical source of this compound is Swartzia polyphylla, a tree belonging to the Fabaceae family. plantiary.comtheferns.info This species is a known producer of a variety of flavonoids, including this compound. researchgate.netnih.gov Research on the chemical constituents of Swartzia polyphylla has led to the identification and isolation of this specific isoflavanone (B1217009). nih.govacs.org

Beyond Swartzia polyphylla, this compound has also been reported in other plant species. For instance, it has been isolated from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. chemfaces.com The presence of this compound in different plant genera suggests a wider distribution in the plant kingdom than initially recognized.

Swartzia polyphylla is native to the tropical rainforests of South America, with a range that includes Brazil, Peru, Colombia, Venezuela, and the Guyanas. plantiary.comtheferns.infokew.org It typically grows as a tree in the wet tropical biome, often found in the Amazonia biogeographic region at elevations ranging from 100 to 455 meters above sea level. kew.org This species thrives in well-drained soils with high organic content and plays a role in its ecosystem by providing habitat and food for wildlife and contributing to soil fertility through nitrogen fixation. plantiary.com The genus Swartzia itself is widely distributed throughout Central and South America. researchgate.net

Glycyrrhiza uralensis, on the other hand, is native to Asia and is a key plant in traditional Chinese medicine. chemfaces.com Its different geographical origin highlights the diverse ecological contexts in which this compound-producing plants can be found.

Extraction Techniques for Isoflavonoids from Plant Matrices

The extraction of isoflavonoids like this compound from plant materials is a critical first step for their study. The choice of extraction method depends on various factors, including the plant material itself, the solvent used, and the desired yield and purity of the target compound. researchgate.net

Traditional methods for extracting flavonoids from plants are still widely used. researchgate.net These techniques generally involve the use of solvents to solubilize the target compounds from the plant matrix.

Maceration: This simple technique involves soaking the plant material in a solvent for a period of time. nih.gov Methanol, often in a 70% aqueous solution, is a frequently used solvent for flavonoid extraction via maceration. mdpi.com

Soxhlet Extraction: This method uses a continuous flow of a heated solvent to extract compounds from the plant material. mdpi.com It is a more efficient process than simple maceration.

Percolation: In this method, the solvent is allowed to slowly pass through the plant material, extracting the desired compounds along the way. nih.gov

The selection of the solvent is crucial, with ethanol (B145695) and methanol, often mixed with water, being common choices for isoflavonoid (B1168493) extraction. researchgate.net Acetone has also been noted for its selectivity in extracting flavonoids. mdpi.com

To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of organic solvents, several modern extraction technologies have been developed. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is known for its ability to extract compounds with high purity and without the use of toxic organic solvents.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction process. researchgate.net This method can significantly reduce extraction time and solvent consumption.

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique employs ultrasonic waves to disrupt the plant cell walls, enhancing the release of intracellular compounds into the solvent. researchgate.netmdpi.com

These advanced methods offer advantages in terms of efficiency, reduced environmental impact, and often higher yields of the target compounds. nih.gov

Chromatographic Separation Strategies for Isolation

Following extraction, the crude plant extract contains a complex mixture of compounds. Chromatography is an essential technique for the separation and purification of individual components like this compound from this mixture. journalagent.com The fundamental principle of chromatography involves the differential partitioning of compounds between a stationary phase and a mobile phase. spcmc.ac.in

Several chromatographic techniques are employed for the isolation of flavonoids:

Column Chromatography: This is a basic and widely used method where the stationary phase is packed into a column. journalagent.com The extract is loaded onto the column, and a solvent (the mobile phase) is passed through, causing the compounds to separate based on their affinity for the stationary phase. Silica (B1680970) gel and polyamide are common stationary phases used in the separation of flavonoids. ebi.ac.uk

Thin-Layer Chromatography (TLC): TLC is often used for the initial analysis of the extract and to determine the optimal solvent system for separation. journalagent.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique used for both the purification and quantification of flavonoids. It utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in high-resolution separations.

The isolation of this compound from Swartzia polyphylla has been achieved through the fractionation of an ethanolic extract. nih.gov This process typically involves a series of chromatographic steps to achieve the desired purity of the compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

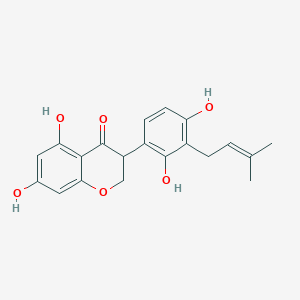

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEYWOSUJSUYFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Chromatographic Separation Strategies for Isolation

Preparative Liquid Chromatography Techniques

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a crucial technique for the final purification of Dihydrolicoisoflavone and related flavonoids from concentrated plant extracts. nih.gov This method separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). nih.gov

In the context of isolating isoflavonoids from sources like Glycyrrhiza and Sophora species, reversed-phase chromatography is frequently employed. researchgate.netnih.gov This involves a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. google.com

While specific preparative HPLC protocols for this compound are not extensively detailed in the available literature, the isolation of other flavonoids from its source plants provides insight into the likely methodologies. For example, glabridin (B1671572) has been successfully purified from licorice roots using a C18 column with a water-acetonitrile mobile phase. researchgate.net Similarly, various flavonoids from Sophora species have been isolated using reversed-phase HPLC with acetonitrile-water gradients. nih.gov The process involves injecting the enriched fraction onto the preparative column and collecting the eluent in fractions. These fractions are then analyzed, and those containing the pure compound are combined and evaporated to yield the purified this compound.

Table 2: Examples of Preparative HPLC for Flavonoid Isolation from Related Sources

| Compound | Plant Source | Column | Mobile Phase | Purity Achieved |

| Glabridin | Glycyrrhiza glabra (Licorice) | C18 | Water/Acetonitrile | >95% researchgate.net |

| Sophoranone | Sophora tonkinensis | YMC-Pack ODS-A | Acetonitrile/Water (gradient) | >95% |

| Multiple Flavonoids | Sophora flavescens | YMC Pack ODS-A | Petroleum ether/Ethyl acetate (B1210297) (gradient) | >95% rain-tree.com |

Countercurrent Chromatography and Other Enrichment Methods

High-Speed Counter-Current Chromatography (HSCCC) is another powerful liquid-liquid partition chromatography technique used for the separation of natural products, including isoflavonoids. nih.govnih.gov This method avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample and leading to high recovery rates. nih.gov The separation is based on the partitioning of the solutes between two immiscible liquid phases (a stationary phase and a mobile phase) within a coil that is subjected to a strong centrifugal force. nih.gov

The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0. For the separation of flavonoids from Glycyrrhiza uralensis, various solvent systems have been employed. For instance, a system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water has been used to isolate liquiritigenin (B1674857) and isoliquiritigenin. nih.gov Another study on the same plant for the separation of liquiritin (B1674860) and glycyrrhizic acid utilized a two-phase system of ethyl acetate-methanol-water. nih.gov

While a specific HSCCC protocol for this compound is not explicitly documented, the successful application of this technique for other isoflavonoids from Glycyrrhiza and other members of the Fabaceae family, such as Sophora species, indicates its suitability for the purification of this compound. nih.govnih.govsums.ac.ir

Other enrichment methods used prior to preparative chromatography include solid-phase extraction (SPE) and column chromatography over silica (B1680970) gel or macroporous resins. researchgate.netsums.ac.ir These techniques help to remove interfering substances and concentrate the flavonoids of interest, thereby improving the efficiency of the final purification steps.

Table 3: Examples of Countercurrent Chromatography for Flavonoid Isolation from Glycyrrhiza uralensis

| Compound(s) | Solvent System (v/v) | Purity Achieved | Recovery |

| Liquiritigenin & Isoliquiritigenin | n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2) | >98% nih.gov | Not Specified |

| Liquiritin & Glycyrrhizic Acid | ethyl acetate-methanol-water (5:2:5) | >96% nih.gov | 89.3% (Liquiritin), 77.1% (Glycyrrhizic Acid) nih.gov |

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Metabolites in Isoflavonoid (B1168493) Biosynthesis

The biosynthesis of all isoflavonoids, including dihydrolicoisoflavone, begins with primary metabolites derived from two major pathways: the shikimate and the acetate (B1210297) pathways. frontiersin.org The shikimate pathway provides the aromatic amino acid L-phenylalanine, which serves as the primary precursor for the B and C rings of the isoflavonoid skeleton. frontiersin.orgencyclopedia.pub Concurrently, the acetate pathway supplies malonyl-CoA, the building block for the A ring. frontiersin.orgencyclopedia.pub

The initial committed steps of the general phenylpropanoid pathway transform L-phenylalanine into p-coumaroyl-CoA. frontiersin.orgencyclopedia.pubfrontiersin.org This activated intermediate stands at a critical metabolic junction, ready to be channeled into various downstream pathways, including the one leading to isoflavonoids. encyclopedia.pubfrontiersin.org

Table 1: Key Precursor Metabolites in this compound Biosynthesis

| Precursor Metabolite | Biosynthetic Pathway of Origin | Contribution to Isoflavonoid Skeleton |

| L-Phenylalanine | Shikimate Pathway | B and C rings |

| Malonyl-CoA | Acetate Pathway | A ring |

| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Activated intermediate for chalcone (B49325) synthesis |

Enzymatic Steps Governing this compound Formation

The conversion of precursor metabolites into this compound is a multi-step process, each catalyzed by a specific enzyme with remarkable precision.

Phenylpropanoid Pathway Intermediates

The journey from L-phenylalanine to the flavonoid core begins with the general phenylpropanoid pathway. A trio of enzymes sets the stage:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, the first step in diverting this amino acid into secondary metabolism. frontiersin.orgencyclopedia.pubfrontiersin.org

Cinnamate-4-hydroxylase (C4H) : A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid. frontiersin.orgencyclopedia.pubfrontiersin.org

4-Coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. frontiersin.orgencyclopedia.pubfrontiersin.org

Chalcone Synthase and Chalcone Reductase Activities

At this juncture, the pathway branches towards flavonoid and isoflavonoid synthesis. Chalcone synthase (CHS) is the pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). encyclopedia.pubencyclopedia.pubnih.gov This reaction is a hallmark of flavonoid biosynthesis in most plants. nih.gov

In legumes and other isoflavonoid-producing plants, another key enzyme, chalcone reductase (CHR) , works in concert with CHS. encyclopedia.pubnih.govnih.gov CHR reduces an intermediate during the CHS-catalyzed reaction, leading to the formation of 6'-deoxychalcone, which upon cyclization yields liquiritigenin (B1674857). nih.govfrontiersin.org The presence and activity of CHR are crucial for the production of 5-deoxyisoflavonoids. nih.gov

Isoflavone (B191592) Synthase Catalysis

The defining step in isoflavonoid biosynthesis is the intramolecular aryl migration reaction catalyzed by isoflavone synthase (IFS) , a membrane-associated cytochrome P450 enzyme (CYP93C). frontiersin.orgencyclopedia.pubnih.gov IFS acts on flavanone (B1672756) substrates, such as naringenin and liquiritigenin, rearranging the B-ring from the C-2 to the C-3 position of the C-ring. encyclopedia.pubfrontiersin.org This reaction forms an unstable 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgencyclopedia.pub

This 2-hydroxyisoflavanone is then dehydrated, either spontaneously or through the action of 2-hydroxyisoflavanone dehydratase (HID) , to yield the core isoflavone structure, such as genistein (B1671435) (from naringenin) or daidzein (B1669772) (from liquiritigenin). encyclopedia.pubfrontiersin.orgnih.gov

Downstream Modifications and Stereoselective Reductions

The formation of this compound from the basic isoflavone skeleton involves further enzymatic modifications. These can include hydroxylation, methylation, and importantly for this compound, prenylation and reduction. While the precise sequence for this compound is not fully elucidated in all organisms, the general principles of isoflavonoid modification are well-established. encyclopedia.pub

The "dihydro" prefix in this compound indicates the reduction of the double bond in the C-ring of the corresponding isoflavone. This reduction is a stereoselective process, often catalyzed by isoflavone reductases (IFRs), leading to the formation of isoflavanones. beilstein-journals.orgresearchgate.net The reduction of isoflavones can occur via a 1,4-hydride attack, resulting in isoflavanones. beilstein-journals.org Various hydride reagents have been shown to effectively reduce isoflavones to isoflavanones in laboratory settings. beilstein-journals.org

Molecular and Genetic Regulation of Biosynthesis

The biosynthesis of isoflavonoids, including this compound, is a tightly regulated process at the molecular and genetic levels. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, developmental cues, and environmental stimuli. mdpi.comnih.gov

Furthermore, the enzymes of the isoflavonoid pathway are thought to be organized into multi-enzyme complexes, often anchored to the endoplasmic reticulum, forming a "metabolon". bioscipublisher.comcore.ac.uk This spatial organization is believed to enhance catalytic efficiency and channel metabolic intermediates between enzymes, minimizing the diffusion of intermediates and the formation of byproducts. bioscipublisher.com Isoflavone synthase itself is proposed to act as a scaffold, mediating protein-protein interactions with other enzymes in the pathway. core.ac.ukbiorxiv.org

Hormonal signals and environmental stresses, such as fungal infection or UV radiation, can also induce the expression of isoflavonoid biosynthetic genes, leading to the accumulation of these compounds as part of the plant's defense response. mdpi.comnih.gov

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcones. |

| Chalcone reductase | CHR | Co-acts with CHS to produce precursors for 5-deoxyisoflavonoids. |

| Isoflavone synthase | IFS | Catalyzes the aryl migration to form the isoflavone skeleton. |

| 2-Hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to isoflavones. |

| Isoflavone reductase | IFR | Reduces the C-ring double bond to form isoflavanones. |

Gene Expression Profiles of Biosynthetic Enzymes

The rate and quantity of isoflavonoid production are directly linked to the expression levels of the genes encoding the biosynthetic enzymes. Studies comparing high-isoflavonoid and low-isoflavone plant varieties have consistently shown that the genes for key enzymes are significantly upregulated in high-producing lines. mdpi.com

Transcriptomic analyses have revealed that the expression of genes encoding PAL, C4H, and 4CL—the enzymes of the general phenylpropanoid pathway—is often elevated in plants with high isoflavonoid content, ensuring a steady supply of the p-coumaroyl-CoA precursor. mdpi.com Similarly, genes for chalcone synthase (CHS) and chalcone isomerase (CHI) show increased expression in these varieties. mdpi.com

The most critical determinant for isoflavonoid synthesis is the expression of isoflavone synthase (IFS). The IFS gene is considered a rate-limiting step, and its expression level is markedly higher in high-isoflavone cultivars compared to low-isoflavone ones. mdpi.com For instance, comparative transcriptome analysis in soybean has identified specific CHS genes, such as CHS7 and CHS8, whose expression is significantly higher during late seed development in cultivars with high isoflavonoid levels. nih.gov The coordinated upregulation of these genes is essential for directing metabolic flux towards isoflavone accumulation. mdpi.comresearchgate.net

Table 1: Key Biosynthetic Enzymes and Gene Expression Observations

| Enzyme | Abbreviation | Function in Pathway | Gene Expression Profile Findings | Reference |

|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. | Upregulated in high-isoflavonoid cultivars, enhancing precursor supply. | mdpi.com |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | Higher expression correlates with increased isoflavonoid production. | bioscipublisher.commdpi.com |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | Expression is elevated in high-isoflavonoid groups. | mdpi.com |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form chalcone. | Specific isoforms (e.g., CHS7, CHS8) are highly expressed in high-isoflavonoid soybean seeds. | plos.orgnih.gov |

| Isoflavone Synthase | IFS | Catalyzes the key rearrangement step to form the isoflavone skeleton. | Expression is a rate-limiting step and is markedly higher in high-isoflavone lines. | frontiersin.orgmdpi.com |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates the IFS product to form isoflavones (e.g., daidzein, genistein). | Expression is coordinated with IFS to produce core isoflavones. | frontiersin.org |

Transcriptional Control of Isoflavonoid Pathways

The expression of isoflavonoid biosynthetic genes is tightly regulated by a complex network of transcription factors (TFs). nih.gov These proteins bind to specific sequences in the promoter regions of the structural genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli. frontiersin.orgresearchgate.net Several families of transcription factors, including MYB, basic helix-loop-helix (bHLH), and WRKY, have been identified as key regulators of the pathway. mdpi.com

In soybean, the R2R3-type MYB transcription factor GmMYB29 has been shown to play a crucial role by directly activating the promoters of key structural genes, including IFS2 and CHS8, leading to increased isoflavone accumulation. plos.org Other MYB TFs, such as GmMYB39 and GmMYB100, act as negative regulators, suppressing the expression of biosynthetic genes. plos.org This illustrates a sophisticated system of checks and balances.

Co-expression analyses have further revealed that the induction of isoflavonoid biosynthesis requires the coordinated action of multiple TFs. nih.gov For example, studies in Lotus japonicus showed that specific R2R3MYB proteins induce the expression of at least 12 genes across the general phenylpropanoid and isoflavonoid pathways. nih.gov Often, a combination of MYB and bHLH TFs, sometimes in a complex with a WD40-repeat protein, is required for strong activation of gene expression. plos.org This intricate transcriptional control allows the plant to fine-tune the production of isoflavonoids in specific tissues and at specific times.

Heterologous Biosynthesis and Metabolic Engineering Approaches

The valuable biological activities of isoflavonoids have driven significant efforts to produce them in engineered microorganisms. nih.gov This approach, known as heterologous biosynthesis, offers a sustainable and scalable alternative to extraction from plant sources. nih.govresearchgate.net

Microbial Cell Factories for Isoflavonoid Production

The most common microbial hosts for isoflavonoid production are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. frontiersin.org Both organisms have well-characterized genetics, grow rapidly on simple media, and are amenable to genetic engineering. frontiersin.org

Reconstructing the isoflavonoid pathway in these microbes involves introducing all the necessary plant genes. A significant challenge has been the functional expression of plant cytochrome P450 enzymes, such as C4H and IFS, which require a specific membrane environment and a compatible cytochrome P450 reductase (CPR) for electron transfer. frontiersin.orgbiorxiv.org Despite these hurdles, researchers have successfully engineered E. coli and S. cerevisiae to produce the core isoflavones daidzein and genistein from simple precursors like glucose or supplemented amino acids. frontiersin.orgnih.gov

Table 2: Examples of Engineered Microbial Strains for Isoflavonoid Production

| Microbial Host | Target Compound | Key Engineering Strategy | Reported Titer | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Genistein | Overexpression of seven heterologous enzymes including PAL, C4H, 4CL, CHS, CHI, IFS, and IFD. | 7.7 mg/L (from naringenin) | frontiersin.org |

| Saccharomyces cerevisiae | Daidzein | Multi-phase optimization including gene amplification, protein fusion, and cofactor engineering. | 85.4 mg/L (from glucose) | nih.gov |

| Saccharomyces cerevisiae | Puerarin (a glucoside of daidzein) | Introduction of a plant glycosyltransferase into an optimized daidzein-producing strain. | 72.8 mg/L | nih.gov |

| Escherichia coli | Naringenin (precursor) | Co-culture engineering with an IFS-expressing S. cerevisiae strain. | N/A (proof of concept) | nih.gov |

Pathway Reconstruction and Optimization Strategies

Achieving high titers of isoflavonoids in microbial hosts requires extensive metabolic engineering and optimization. Initial pathway reconstruction involves assembling the biosynthetic genes, often on plasmids or by integration into the host chromosome. nih.govresearchgate.net Subsequent optimization focuses on several key areas:

Increasing Precursor Supply: The native metabolic pathways of the host are engineered to channel more carbon towards the synthesis of L-phenylalanine and malonyl-CoA, the primary building blocks for isoflavonoids. mdpi.com

Balancing Enzyme Expression: The expression levels of the pathway enzymes are carefully balanced to avoid the accumulation of toxic intermediates and to maximize the flux towards the final product. This can be achieved by using promoters of different strengths or by controlling gene copy numbers. researchgate.net

Protein and Cofactor Engineering: Strategies such as creating fusion proteins of sequential enzymes can facilitate substrate channeling and improve efficiency. nih.gov Additionally, engineering the host to increase the availability of cofactors like NADPH (for P450 enzymes) and ATP is often necessary. nih.govbiorxiv.org

Advanced Synthetic Biology Tools: Modern tools like CRISPR/Cas9 gene editing allow for precise and efficient modification of the host genome. frontiersin.org This can be used to knock out competing metabolic pathways, integrate entire biosynthetic pathways, and fine-tune gene expression, leading to significant improvements in isoflavonoid production. frontiersin.orgresearchgate.net

Through a systematic, multi-phase engineering approach that combines these strategies, researchers have been able to progressively increase the production of core isoflavonoids, paving the way for the potential future biosynthesis of more complex derivatives like this compound in microbial systems. nih.gov

Chemical Synthesis and Structural Modification

Retrosynthetic Analysis of the Isoflavanone (B1217009) Skeleton

The foundation of a successful total synthesis lies in a sound retrosynthetic analysis, a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. jst.go.jpnih.gov For Dihydrolicoisoflavone, the analysis commences with the isoflavanone core, a 3-phenylchroman-4-one scaffold.

A primary disconnection strategy for the isoflavanone skeleton involves cleaving the C2-C3 and C3-C(aryl) bonds. This leads back to a 2'-hydroxydeoxybenzoin intermediate. This disconnection is strategically advantageous as 2'-hydroxydeoxybenzoins are common precursors in isoflavone (B191592) synthesis. rsc.org The formation of the chromanone ring can be envisioned through an intramolecular cyclization.

Further disconnection of the 2'-hydroxydeoxybenzoin reveals two primary building blocks: a suitably substituted phenol (A-ring precursor) and a phenylacetic acid derivative (B-ring and C3 precursor). The prenyl group on the B-ring of this compound can be considered a late-stage introduction or incorporated into the initial B-ring fragment. A retrosynthetic approach that installs the prenyl group later offers more flexibility.

An alternative retrosynthetic pathway involves the disconnection of the isoflavanone at the C3-C4 and O1-C2 bonds, which could conceptually lead back to a chalcone-like precursor. Oxidative rearrangement of a chalcone (B49325) is a known biomimetic route to isoflavones, which can then be reduced to isoflavanones. rsc.org

Total Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several total synthesis strategies can be devised for this compound. A convergent approach, where the A-ring and B-ring fragments are synthesized separately and then coupled, is often preferred for efficiency.

A plausible forward synthesis begins with the preparation of the key 2'-hydroxydeoxybenzoin intermediate. This can be achieved through a Friedel-Crafts acylation of a protected phloroglucinol derivative (A-ring precursor) with a prenylated phenylacetic acid derivative (B-ring precursor). Alternatively, a Hoesch reaction between the phenol and a substituted benzyl cyanide followed by hydrolysis can also yield the desired deoxybenzoin.

Once the 2'-hydroxydeoxybenzoin is obtained, the isoflavone core can be constructed. A common method involves reaction with a one-carbon electrophile, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone, which then undergoes acid-catalyzed cyclization to the isoflavone. Subsequent reduction of the C2-C3 double bond of the isoflavone, for instance through catalytic hydrogenation, affords the desired isoflavanone skeleton of this compound.

Key Synthetic Intermediates

The successful execution of the total synthesis of this compound hinges on the efficient preparation of several key intermediates.

| Intermediate | Structure | Synthetic Utility |

| 2',4',6'-Trihydroxyacetophenone | A commercially available or readily synthesized phloroglucinol derivative that serves as the foundational A-ring building block. | |

| 4-Hydroxy-3-prenylphenylacetic acid | The B-ring precursor carrying the characteristic prenyl substituent. Its synthesis may involve the ortho-prenylation of 4-hydroxyphenylacetic acid. | |

| 2'-Hydroxy-4',6'-dihydroxy-4-hydroxy-3-prenyldeoxybenzoin | The central intermediate formed by the coupling of the A-ring and B-ring precursors. It is poised for the construction of the chromanone ring. | |

| 5,7-Dihydroxy-3-(4-hydroxy-3-prenylphenyl)chromen-4-one (Licoisoflavone A) | The isoflavone precursor to this compound, which is subsequently reduced to the final product. |

Stereocontrolled Synthesis Approaches

This compound possesses a single stereocenter at the C3 position. While the natural product is likely a specific enantiomer, many synthetic routes initially produce a racemic mixture. Stereocontrolled synthesis is therefore a critical consideration for accessing enantiomerically pure this compound.

One approach to achieve stereocontrol is through asymmetric hydrogenation of the isoflavone precursor. The use of chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, can facilitate the enantioselective reduction of the C2-C3 double bond, leading to the preferential formation of one enantiomer of the isoflavanone.

Another strategy involves the use of chiral auxiliaries. nih.gov An appropriately substituted chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary would then yield the enantiomerically enriched isoflavanone.

Furthermore, dynamic kinetic resolution of a racemic isoflavanone intermediate can be employed. This process involves the use of a chiral catalyst that can selectively react with one enantiomer of the racemate while the other enantiomer is continuously racemized, ultimately converting the entire mixture to a single desired enantiomer of a derivative, which can then be converted to the target molecule.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents.

Rational Design Principles for Structural Diversification

The rational design of this compound analogues is guided by an understanding of how structural modifications may impact biological activity. Key areas for modification include:

The Prenyl Group: The position, length, and degree of saturation of the prenyl chain can be altered. Cyclized derivatives, such as those forming a pyran or furan ring with an adjacent hydroxyl group, are also common in nature and can be targeted synthetically.

The B-Ring Substitution Pattern: The number and position of hydroxyl and methoxyl groups on the B-ring can be varied. The introduction of other substituents, such as halogens or alkyl groups, can also be explored.

The A-Ring Substitution Pattern: While the 5,7-dihydroxy pattern of the A-ring is common in flavonoids, modifications at these positions or the introduction of substituents at C6 or C8 can be investigated.

The Isoflavanone Core: The core structure can be modified, for example, by introducing substituents at the C2 position or by altering the oxidation state of the heterocyclic ring.

Synthetic Methodologies for Peripheral Group Modifications

A variety of synthetic methodologies can be employed to achieve the desired structural diversification.

Prenylation: The introduction of prenyl groups can be accomplished through several methods. mdpi.comrsc.org Electrophilic aromatic substitution using prenyl bromide in the presence of a Lewis acid is a direct approach, though it can sometimes suffer from a lack of regioselectivity. mdpi.com Alternatively, a Claisen rearrangement of an O-prenylated phenol precursor can provide a more regioselective route to C-prenylated derivatives. jst.go.jp

Modification of Hydroxyl Groups: The phenolic hydroxyl groups of this compound and its precursors are versatile handles for further functionalization. They can be readily alkylated to form methoxy or other ether derivatives using reagents such as dimethyl sulfate or alkyl halides under basic conditions. Acylation to form esters can be achieved using acid chlorides or anhydrides.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for modifying the aromatic rings. nih.gov For instance, a bromo-substituted isoflavanone analogue could be coupled with a variety of boronic acids to introduce diverse aryl or heteroaryl substituents.

By employing these synthetic strategies, a library of this compound analogues can be generated, enabling a systematic investigation of their biological properties.

Elucidation of Molecular Structure and Stereochemistry

Spectroscopic Methodologies for Structural Determination

The foundational structure of dihydrolicoisoflavone was established using a suite of spectroscopic methods. These techniques probe the molecular framework to reveal the types of atoms present, how they are connected, and the nature of their chemical bonds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular skeleton.

For this compound, ¹H NMR and ¹³C NMR data are essential for identifying the various structural fragments and their connectivity. snu.ac.krlubio.ch One-dimensional NMR experiments provide initial chemical shift and coupling constant data, while two-dimensional techniques like COSY, HSQC, and HMBC reveal proton-proton and proton-carbon correlations, allowing for the complete assembly of the molecular puzzle.

¹H NMR Data: The proton NMR spectrum of this compound displays characteristic signals that can be assigned to specific protons within the isoflavanone (B1217009) core and its substituents. For instance, the protons of the heterocyclic C-ring typically appear in distinct regions of the spectrum, providing valuable structural clues. snu.ac.kr

¹³C NMR Data: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's local electronic environment, helping to distinguish between aromatic, aliphatic, and carbonyl carbons. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm, Multiplicity, J in Hz) | δC (ppm) |

|---|---|---|

| 2 | 5.43 (m) | 71.5 |

| 3a | 2.70 (dt, J = 16.9, 3.0 Hz) | 45.2 |

| 3b | 3.02 (dd, J = 16.9, 12.8 Hz) | |

| 4 | 197.0 | |

| 4a | 102.8 | |

| 5 | 7.71 (d, J = 8.7 Hz) | 129.5 |

| 6 | 6.48 (dd, J = 8.7, 2.2 Hz) | 110.8 |

| 7 | 165.2 | |

| 8 | 6.34 | 102.3 |

| 8a | 162.9 | |

| 1' | 114.2 | |

| 2' | 157.9 | |

| 3' | 103.5 | |

| 4' | 158.3 | |

| 5' | 107.9 | |

| 6' | 130.7 |

Data obtained in CD₃OD-d₄ at 400 MHz for ¹H and 100 MHz for ¹³C. snu.ac.kr Note: This table is a representation and may not be exhaustive.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. mdpi.com For this compound, HRMS analysis provides an exact mass measurement, which is used to calculate the molecular formula, C₂₀H₂₀O₆. chemfaces.com This information is fundamental for confirming the types and numbers of atoms present in the molecule, complementing the structural insights gained from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. For instance, a strong absorption band indicates the presence of a carbonyl group (C=O) from the isoflavanone core, while broad absorptions suggest the presence of hydroxyl (-OH) groups. researchgate.net These data help to confirm the presence of key functional groups predicted by the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly in conjugated systems known as chromophores. msu.edulibretexts.org The UV-Vis spectrum of this compound shows absorption maxima at specific wavelengths, which are characteristic of the isoflavanone chromophore. researchgate.net These absorptions are due to π → π* transitions within the aromatic rings and the conjugated enone system.

Mechanistic Investigations of Biological Activities in Preclinical Models

Structure-Activity Relationship (SAR) Studies of Dihydrolicoisoflavone and Analogues

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For this compound, these studies involve comparing its effects to structurally similar compounds, or analogues, to identify key chemical features responsible for its actions. nih.govwiley.com The addition of a prenyl group to the flavonoid backbone is a significant modification that often enhances biological activity, largely by improving interaction with cell membranes and proteins. frontiersin.orgresearchgate.net

This compound is a prenylated isoflavanone (B1217009), a class of compounds where the addition of substituents like hydroxyl (-OH) groups and prenyl groups dramatically influences biological function. It was identified during the fractionation of an ethanolic extract from the plant Swartzia polyphylla, which was guided by an assay for protein kinase C (PKC) inhibition. rain-tree.com This process also isolated several known flavonoids that can be considered analogues, including biochanin A, dihydrobiochanin A, ferreirin, dalbergioidin, and naringenin (B18129). researchgate.net

Comparing this compound to these analogues reveals the importance of its specific substitution pattern. The presence of the prenyl group, a lipophilic side chain, is a critical feature. Prenylated flavonoids generally exhibit increased lipophilicity, leading to a higher affinity for cell membranes and potentially enhanced biological effects compared to their non-prenylated counterparts. frontiersin.org For example, studies on other prenylated isoflavonoids have shown they are more effective at suppressing inflammatory responses than their non-prenylated parent compounds like daidzein (B1669772) and genistein (B1671435). mdpi.com The specific placement of hydroxyl groups on the aromatic rings is also a prerequisite for strong interaction with receptor sites. ias.ac.in

| Compound/Analogue | Key Structural Features | Reported Biological Activity | Source |

| This compound | Isoflavanone core, 3'-prenyl group | Inhibition of Protein Kinase C (PKC) | rain-tree.com |

| This compound A | Isoflavanone core, prenyl group | Weaker anti-H. pylori activity compared to other flavonoids | mdpi.com |

| Biochanin A | Isoflavone (B191592), 4'-methoxy group | Antiviral actions | rain-tree.com |

| Ferreirin | 3-Hydroxyisoflavanone | Isolated from Swartzia polyphylla | rain-tree.com |

| Dalbergioidin | 3-Hydroxyisoflavanone | Isolated from Swartzia polyphylla | rain-tree.com |

| Naringenin | Flavanone (B1672756) | Isolated from Swartzia polyphylla | researchgate.net |

| Gancaonin N | Prenylated isoflavone | Anti-inflammatory (inhibits NO, PGE2, iNOS, COX-2) | mdpi.com |

| Glabridin (B1671572) | Prenylated isoflavan | Anti-inflammatory (inhibits NF-κB and MAPK pathways) | researchgate.net |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to molecular recognition in biological systems. youtube.com this compound is chemically identified as (S)-5,7,2',4'-Tetrahydroxy-3'-prenylisoflavanone, indicating it possesses a specific chirality at the C3 position of the isoflavanone core.

This specific 3D conformation is critical for how the molecule interacts with its biological targets. The principle of stereospecificity dictates that the precise spatial orientation of a ligand's functional groups determines its ability to fit into the binding site of a protein or receptor, much like a key fits into a lock. Even slight changes in the 3D arrangement can lead to a significant loss of biological activity. Therefore, the (S)-configuration of this compound is integral to its observed effects, as it dictates the precise orientation of its hydroxyl and prenyl groups for optimal interaction with its molecular partners.

In Vitro Cellular and Molecular Target Elucidation

In vitro studies are essential for identifying the direct molecular targets of a compound. For this compound, this research has focused on its ability to bind to specific receptors, inhibit enzymes, and modulate critical intracellular communication pathways.

The interaction between a ligand (a signaling molecule) and its receptor is a critical first step in initiating a biological response. The strength of this interaction is known as binding affinity. plos.org Studies have shown that this compound exhibits binding activity to the estrogen receptor (ER). nih.gov

The estrogen receptors, ERα and ERβ, are key regulators of numerous physiological processes. mdpi.com The ability of isoflavones, often termed phytoestrogens, to bind to these receptors is well-documented. nih.gov Research on various isoflavonoids demonstrates that structural features, such as the position of prenyl groups, significantly influence binding affinity. For instance, a prenyl group on the B-ring of an isoflavone is better accommodated by the receptor's ligand-binding pocket than a prenyl group on the A-ring. nih.gov The flexible nature of the ER's hydrophobic ligand-binding pocket allows it to reshape and stabilize interactions with a diverse array of ligands like this compound. plos.org

| Compound | Target Receptor | Observed Interaction | Source |

| This compound | Estrogen Receptor | Positive binding activity reported | nih.gov |

| Various Isoflavones | Estrogen Receptor α (ERα) | Binding affinity depends on structural modifications | plos.orgnih.gov |

| Various Isoflavones | Estrogen Receptor β (ERβ) | Aglycones (non-sugar-bound) bind more strongly to ERβ than ERα | nih.gov |

Enzymes are critical catalysts for biochemical reactions, and their inhibition or activation is a primary mechanism of action for many bioactive compounds. Flavonoids are known to affect various enzyme systems, particularly protein kinases, by competing with ATP at the enzyme's catalytic site. nih.gov

A key finding for this compound is its inhibitory effect on Protein Kinase C (PKC). rain-tree.com The initial isolation of this compound from Swartzia polyphylla was specifically guided by its ability to inhibit this important enzyme. rain-tree.comrain-tree.com PKC is a family of enzymes that plays a crucial role in various signal transduction cascades, controlling processes like cell growth and differentiation. nih.gov

In other studies, an analogue, this compound A, was found to possess anti-H. pylori activity, although it was weaker than some other flavonoids tested. mdpi.com This suggests that this compound and its analogues may target specific bacterial enzymes.

| Compound | Target Enzyme | Effect | Source |

| This compound | Protein Kinase C (PKC) | Inhibition | rain-tree.com |

| This compound A | Helicobacter pylori enzymes (presumed) | Weaker anti-H. pylori activity | mdpi.com |

| Glabridin | Tyrosinase | Inhibition | researchgate.net |

| Gancaonin N | iNOS, COX-2 | Inhibition of expression | mdpi.com |

Intracellular signaling cascades are complex networks that transmit signals from the cell surface to the nucleus, regulating gene expression and cellular function. embopress.org Key pathways involved in inflammation and cellular stress include the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT), and Nuclear Factor-kappa B (NF-κB) pathways. waocp.orgwikipedia.org

While direct studies on this compound's effect on these specific pathways are limited, extensive research on structurally related prenylated flavonoids provides strong evidence for their modulatory capabilities. The prenyl group often enhances the ability of flavonoids to interact with components of these cascades. frontiersin.org

NF-κB and MAPK Pathways : Many prenylated flavonoids have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. mdpi.com For example, glabridin, a prenylated isoflavan, inhibits LPS-induced inflammation by suppressing both NF-κB and MAPK signaling. researchgate.net Similarly, gancaonin N, a prenylated isoflavone, alleviates inflammatory responses by downregulating the phosphorylation of MAPK proteins and preventing the nuclear translocation of NF-κB. mdpi.com Alpinumisoflavone (B190552), another prenylated isoflavonoid (B1168493), has been shown to induce apoptosis in cancer cells by repressing the ERK/MAPK and NF-κB pathways. frontiersin.orgunivie.ac.at

JAK-STAT Pathway : The JAK-STAT pathway is another critical signaling route, particularly for cytokines and growth factors. Some flavonoids have been shown to influence this pathway. For instance, alpinumisoflavone was found to induce apoptosis in leukemia cells through the suppression of both NF-κB and STAT signaling. frontiersin.org

Given these findings, it is plausible that this compound exerts some of its biological effects by modulating these critical signaling networks, a hypothesis that warrants direct investigation.

| Signaling Pathway | Modulating Compound (Analogue) | Observed Effect | Source |

| NF-κB | Glabridin | Inhibition of activation and nuclear translocation | researchgate.net |

| MAPK | Glabridin | Attenuation of signaling | researchgate.net |

| NF-κB & MAPK | Gancaonin N | Inhibition of phosphorylation and nuclear translocation | mdpi.com |

| NF-κB & MAPK | Alpinumisoflavone | Repression of pathways, leading to apoptosis | frontiersin.org |

| NF-κB & JAK-STAT | Alpinumisoflavone | Suppression of signaling pathways | frontiersin.org |

| NF-κB & MAPK | Isobavachin | Suppression of phosphorylation and nuclear translocation | mdpi.com |

Preclinical Evaluation of Biological Response Mechanisms

Investigation of Anti-Inflammatory Mechanisms in Cell-Based Models

This compound, a flavonoid compound, has been evaluated in preclinical cell-based models to elucidate its anti-inflammatory properties. The inflammatory response is a complex biological process involving the activation of various signaling pathways and the production of inflammatory mediators. In the context of Helicobacter pylori infection, the bacterium can trigger a cascade of inflammatory events in gastric epithelial cells. nih.gov A key pathway implicated in this process is the nuclear factor-kappa B (NF-κB) pathway. nih.gov The virulence factor CagA, injected by H. pylori into host cells, can activate NF-κB, leading to the transcription of pro-inflammatory genes and subsequent inflammation. nih.gov

Studies on related flavonoids provide insights into the potential mechanisms by which this compound may exert its anti-inflammatory effects. For instance, certain flavonoids have been shown to suppress the activation of the NF-κB pathway. nih.gov This suppression can occur through the inhibition of IκBα phosphorylation and degradation, which are critical steps for NF-κB activation. nih.gov Furthermore, some flavonoids can modulate the mitogen-activated protein kinase (MAPK) pathway, which is also activated by CagA and contributes to the inflammatory response. nih.gov

Another mechanism involves the regulation of inflammatory enzymes and cytokines. Flavonoids have been observed to inhibit the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key players in the inflammatory process. mdpi.com They can also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comfrontiersin.org In some models, the anti-inflammatory effects of flavonoids are associated with an increase in anti-inflammatory cytokines like IL-4 and the modulation of immune cell populations. mdpi.com

It is important to note that while these mechanisms have been established for other flavonoids, further specific research on this compound is necessary to confirm its precise modes of anti-inflammatory action in various cell-based models.

Assessment of Antioxidant Modulatory Capacity

The antioxidant capacity of flavonoids, including this compound, is a significant aspect of their biological activity. Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes, and their overproduction can lead to oxidative stress, a condition implicated in various diseases. researchgate.net Antioxidants counteract oxidative stress by neutralizing these free radicals.

The antioxidant properties of flavonoids are often attributed to their chemical structure, which enables them to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. researchgate.net Several in vitro assays are commonly used to evaluate the antioxidant potential of natural compounds. These methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azinobis-(3-ethylbenzthiazolin-6-sulfonic acid) (ABTS) radical cation decolorization assay. biointerfaceresearch.comayurvedjournal.com The DPPH assay measures the ability of an antioxidant to reduce the stable violet DPPH radical to a pale-yellow hydrazine (B178648) derivative. biointerfaceresearch.comayurvedjournal.com The ABTS assay is based on the antioxidant's capacity to scavenge the blue-green ABTS radical cation. biointerfaceresearch.com

Other assays, such as the ferric reducing antioxidant power (FRAP) assay, assess the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). dntb.gov.ua The total phenolic content of an extract, often determined using the Folin-Ciocalteu reagent, can also provide an indication of its potential antioxidant activity, as phenolic compounds are major contributors to the antioxidant capacity of many plant extracts. ayurvedjournal.com

While specific data on the antioxidant modulatory capacity of pure this compound is still emerging, studies on licorice extracts, from which it is derived, have demonstrated significant antioxidant effects. researchgate.net These extracts have been shown to scavenge free radicals and reduce markers of oxidative stress. researchgate.net The presence of flavonoids like this compound likely contributes to these observed antioxidant properties.

Examination of Antibacterial Mechanisms: Focus on Helicobacter pylori Inhibition in vitro

Helicobacter pylori is a pathogenic bacterium that colonizes the human stomach and is a major cause of peptic ulcers and gastric cancer. nih.govmdpi.com The search for novel anti-H. pylori agents is driven by increasing antibiotic resistance. Flavonoids, including this compound, have emerged as promising candidates. mdpi.com

Several mechanisms have been proposed for the anti-H. pylori activity of flavonoids. One key mechanism is the inhibition of essential bacterial enzymes. researchgate.net DNA gyrase and dihydrofolate reductase (DHFR) are two such enzymes that are crucial for bacterial DNA replication and synthesis of essential metabolites, respectively. researchgate.net Inhibition of these enzymes can effectively halt bacterial growth. researchgate.net Some flavonoids have been shown to possess inhibitory activity against both DNA gyrase and DHFR. researchgate.net

Another important target for anti-H. pylori action is urease, an enzyme that the bacterium uses to neutralize the acidic environment of the stomach. usda.gov By inhibiting urease activity, flavonoids can compromise the survival of H. pylori in the gastric mucosa. usda.gov The mechanism of urease inhibition can involve direct binding to the enzyme. mdpi.com

Furthermore, flavonoids can disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. mdpi.com They can also interfere with bacterial protein synthesis and gene expression, affecting the production of virulence factors such as CagA and VacA. mdpi.com Some studies have indicated that certain flavonoids can bind to bacterial proteins like HsrA, a transcriptional regulator, preventing it from carrying out its function. mdpi.com

Studies on Other Investigational Biological Modulations (e.g., enzyme regulation, cell cycle effects)

Beyond their well-documented anti-inflammatory, antioxidant, and antibacterial properties, flavonoids like this compound are being investigated for other biological modulations, including enzyme regulation and effects on the cell cycle.

Enzyme Regulation: Flavonoids have been shown to interact with and modulate the activity of a wide range of enzymes. For example, some flavonoids can inhibit digestive enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. researchgate.net This inhibition can lead to a reduction in postprandial glucose levels, suggesting a potential role in managing hyperglycemia. researchgate.net Additionally, the regulation of enzymes involved in lipid metabolism has been observed. researchgate.net

Cell Cycle Effects: The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. The progression through the different phases of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs). nih.govlumenlearning.com CDK inhibitors, such as p21Cip1 and p27Kip1, act as negative regulators of the cell cycle. nih.govfrontiersin.org

Some flavonoids have been found to influence cell cycle progression. nih.gov They can induce cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions, thereby preventing uncontrolled cell proliferation. nih.govlumenlearning.com The mechanisms underlying these effects can involve the modulation of cyclin and CDK levels, as well as the upregulation of CDK inhibitors. nih.govfrontiersin.org For instance, some flavonoids can decrease the expression of cyclins like cyclin D1 and increase the expression of p21Cip1 and p27Kip1. nih.gov The ability of flavonoids to influence these key regulatory proteins highlights their potential as chemopreventive or therapeutic agents. While these effects have been noted for other flavonoids, specific studies on this compound's impact on the cell cycle are needed to confirm similar activities.

Systems Biology Approaches to Unravel Complex Biological Interactions

Proteomic and Metabolomic Profiling in Response to this compound

Systems biology approaches, such as proteomics and metabolomics, offer a comprehensive understanding of the molecular changes that occur in a biological system in response to a specific compound like this compound. nih.gov These "omics" technologies allow for the simultaneous analysis of a large number of proteins (proteomics) and small-molecule metabolites (metabolomics), providing a detailed snapshot of the cellular state. nih.govnih.gov

Proteomic Profiling: Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov In the context of this compound, proteomic analysis can identify proteins whose expression levels or post-translational modifications are altered upon treatment with the compound. This can reveal the specific cellular pathways and processes that are targeted by this compound. For example, a proteomic study might reveal changes in the expression of proteins involved in inflammatory signaling, oxidative stress responses, or cell cycle regulation, thus corroborating and expanding upon findings from more targeted assays. nih.gov

Metabolomic Profiling: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov By analyzing the changes in the levels of various metabolites (e.g., amino acids, lipids, organic acids) following exposure to this compound, researchers can gain insights into its effects on cellular metabolism. nih.gov This can help to elucidate the mechanisms of action of the compound, for instance, by revealing alterations in energy metabolism or the biosynthesis of signaling molecules. nih.gov

The integration of proteomic and metabolomic data can provide a more holistic view of the biological effects of this compound. nih.gov For example, a change in the expression of a particular enzyme identified through proteomics could be correlated with a change in the level of its substrate or product, as measured by metabolomics. This multi-omics approach can help to construct detailed molecular interaction networks and identify key nodes that are modulated by this compound, ultimately leading to a deeper understanding of its complex biological activities. researchgate.netresearchgate.net While the application of these techniques specifically to this compound is an emerging area of research, they hold great promise for uncovering its full therapeutic potential.

Transcriptomic Analysis of Cellular Perturbations

Transcriptomic studies, utilizing techniques like RNA-sequencing (RNA-Seq), have been instrumental in revealing the molecular mechanisms underlying the biological activities of complex plant extracts. mdpi.com Analysis of tissues or cells treated with these extracts allows for the identification of differentially expressed genes (DEGs), providing a snapshot of the cellular processes being modulated. mdpi.com

In studies involving different species of Glycyrrhiza, transcriptomic and metabolomic analyses have identified a vast number of compounds, including a wide array of flavonoids and isoflavones. mdpi.com The joint analysis of these datasets has revealed that the primary metabolic differences and the associated changes in gene expression are concentrated in the isoflavonoid biosynthesis pathway. mdpi.com

Research on preclinical models, such as broiler chickens supplemented with Glycyrrhiza glabra (licorice) extract, has demonstrated significant changes in the expression of genes related to various physiological processes. mdpi.com These findings highlight the potential of the constituent compounds within licorice extract, which includes a variety of isoflavonoids, to exert biological effects at the genetic level. mdpi.com

Key Research Findings from Preclinical Models Treated with Licorice Extract:

A study investigating the effects of licorice extract supplementation in broiler chickens identified several key genes whose expression was significantly altered in the liver. These genes are involved in growth, lipid metabolism, and antioxidant defense. The findings suggest that components of the extract can influence these pathways at a transcriptional level. mdpi.com

Table 1: Differentially Expressed Genes in Liver Tissue of Broiler Chickens Supplemented with Glycyrrhiza glabra Extract

| Gene | Gene Name | Function | Expression Change |

| IGF-1 | Insulin-like growth factor 1 | Promotes growth and development | Upregulated |

| GHr | Growth hormone receptor | Involved in growth hormone signaling | Upregulated |

| PPARα | Peroxisome proliferator-activated receptor alpha | Regulates lipid metabolism and fatty acid oxidation | Upregulated |

| LPL | Lipoprotein lipase | Key enzyme in lipid metabolism | Upregulated |

| FAS | Fatty acid synthase | Involved in fatty acid synthesis | Downregulated |

| SOD1 | Superoxide dismutase 1 | Antioxidant defense | Upregulated |

| CAT | Catalase | Antioxidant defense | Upregulated |

| Data sourced from a study on the effects of licorice extract supplementation in broiler chickens. mdpi.com |

Furthermore, studies on the impact of licorice extract on wound healing in rat models have shown upregulation of genes crucial for angiogenesis and tissue regeneration. This indicates that the extract's components can promote cellular processes essential for tissue repair. prophetmedresearch.com

Table 2: Upregulated Genes in Wound Tissue of Rats Treated with Licorice Extract

| Gene | Gene Name | Function |

| bFGF | Basic fibroblast growth factor | Promotes angiogenesis and cell proliferation |

| VEGF | Vascular endothelial growth factor | Key regulator of angiogenesis |

| TGF-β | Transforming growth factor-beta | Involved in cell growth, proliferation, and differentiation |

| Data sourced from a study on the wound healing potential of licorice extract in a rat model. prophetmedresearch.com |

While these studies provide a valuable overview of the transcriptomic effects of licorice extracts, it is important to note that the observed changes in gene expression are due to the combined action of all phytochemicals present. Future research focusing on purified this compound is necessary to delineate its specific contributions to these transcriptomic perturbations.

Advanced Analytical Methodologies for Research Applications

Quantitative and Qualitative Analysis in Biological Matrices

Analysis of Dihydrolicoisoflavone in biological matrices such as plasma, urine, or tissue homogenates presents a significant challenge due to the complexity of the sample, the potential for low analyte concentrations, and the presence of interfering endogenous substances. uab.edu Robust analytical methods are essential for generating reliable data.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantification of isoflavonoids, including this compound, in biological fluids. researchgate.netnih.gov This method offers high selectivity, sensitivity, and accuracy, making it the gold standard for bioanalytical studies. researchgate.net

The methodology typically involves a reversed-phase liquid chromatography system for the separation of the analyte from other matrix components. nih.govuab.edu A C18 or similar hydrophobic stationary phase is commonly used with a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid additive like formic acid to improve peak shape and ionization efficiency. nih.govuab.edu

Following chromatographic separation, detection is achieved using a tandem mass spectrometer, usually a triple quadrupole instrument. scispace.com Electrospray ionization (ESI) is a common ionization technique for isoflavonoids, and it is often operated in negative ion mode, which provides excellent sensitivity for phenolic compounds. uab.edu Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored. nih.gov This highly specific detection method minimizes interference from co-eluting compounds, ensuring accurate measurement. uab.edu The limits of quantification (LOQ) for isoflavonoids using LC-MS/MS can reach low nanogram per milliliter (ng/mL) levels. mdpi.comnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Isoflavonoid (B1168493) Analysis

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative uab.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Source Temperature | 325 - 550 °C nih.govscispace.com |

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the profiling of isoflavonoids in various samples, including those from licorice, a source of related compounds. rsc.orgnih.gov CE separates analytes based on their charge-to-size ratio in a narrow capillary under the influence of a high electric field. This technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption.

For isoflavonoid analysis, capillary zone electrophoresis (CZE) is a commonly employed mode. rsc.org The separation is typically performed in an alkaline buffer, which ensures that the phenolic hydroxyl groups of the isoflavonoids are deprotonated, imparting a negative charge and allowing for electrophoretic mobility. The method can be used to create a "fingerprint" of the phytochemical composition of a sample. rsc.org While not as commonly used for quantification in biological matrices as LC-MS/MS, CE coupled with mass spectrometry (CE-MS) can provide complementary information and is a powerful tool for analyzing complex mixtures. hitachi-hightech.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. news-medical.netrroij.com Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability. However, the technique may be applicable if the compound undergoes metabolic transformation into smaller, more volatile molecules.

For non-volatile compounds like isoflavonoids, a chemical derivatization step is required to increase their volatility and thermal stability. nih.govmdpi.com This typically involves converting the polar hydroxyl groups into less polar silyl ethers (e.g., trimethylsilyl ethers). nih.gov Following derivatization, the analyte can be separated by GC and identified by its characteristic mass spectrum. nih.gov While GC-MS is a cornerstone of metabolomics for analyzing certain classes of compounds, it is less frequently applied to isoflavonoids in biological matrices compared to LC-MS/MS due to the need for derivatization and the superior performance of LC-MS/MS for these analytes. scispace.commdpi.com

Sample Preparation Techniques for Preclinical Research Samples

Effective sample preparation is a critical prerequisite for accurate bioanalysis, aiming to remove interfering substances like proteins and lipids and to concentrate the analyte of interest. nih.gov The choice of technique depends on the nature of the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical method.

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. arborassays.com For isoflavonoids, solvents like ethyl acetate (B1210297) are commonly used. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to suppress the ionization of the phenolic groups, thereby increasing their partitioning into the organic solvent. While effective, LLE can be labor-intensive and may require larger volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers higher selectivity and cleaner extracts compared to LLE. scispace.comnih.gov SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). arborassays.com Interfering compounds are washed away, and the analyte of interest is selectively eluted with a small volume of an appropriate solvent. For prenylated flavonoids like this compound, reversed-phase polymeric sorbents are often effective. nih.gov The optimization of SPE involves selecting the appropriate sorbent and carefully developing the wash and elution steps to maximize recovery and minimize matrix effects. researchgate.net

Table 2: Comparison of LLE and SPE for Isoflavonoid Sample Preparation

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids arborassays.com | Partitioning between a liquid sample and a solid sorbent arborassays.com |

| Selectivity | Moderate; depends on solvent choice and pH | High; depends on sorbent chemistry |

| Solvent Usage | Relatively high nih.gov | Low |

| Automation Potential | Limited | High |

| Common Application | General cleanup, removal of highly polar/non-polar interferences | Targeted analyte enrichment, high-throughput analysis scispace.com |

For preclinical studies where sample volumes are often limited (e.g., plasma from rodents), microextraction techniques are highly advantageous. These miniaturized versions of LLE reduce solvent consumption and can provide high enrichment factors. mdpi.combohrium.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a prominent technique that is fast, simple, and efficient. mdpi.com The method involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent with high density) and a disperser solvent (a water-miscible solvent like acetonitrile or ethanol) into the aqueous sample. nih.gov This creates a cloudy solution of fine microdroplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. mdpi.com Following centrifugation, the sedimented organic phase, containing the concentrated analyte, is collected for analysis. DLLME has been successfully applied to the extraction of estrogens and related compounds from biological and environmental samples. nih.govnih.gov

Table 3: Key Steps in a Dispersive Liquid-Liquid Microextraction (DLLME) Procedure

| Step | Description |

|---|---|

| 1. Solvent Mixture Preparation | An appropriate extraction solvent (e.g., tetrachloromethane) is mixed with a disperser solvent (e.g., ethanol). nih.gov |

| 2. Rapid Injection | The solvent mixture is rapidly injected into the aqueous biological sample (e.g., urine), forming a cloudy emulsion. mdpi.com |

| 3. Centrifugation | The emulsion is centrifuged at high speed to break the emulsion and sediment the dense extraction solvent. nih.gov |

| 4. Analyte Collection | The small volume of the extraction solvent, now enriched with the analyte, is carefully collected from the bottom of the tube using a microsyringe. |

| 5. Analysis | The collected extract is injected into the analytical instrument (e.g., LC-MS/MS). |

Method Validation in Bioanalytical Research

Method validation is a critical process in bioanalytical research to ensure that a developed analytical method is reliable, reproducible, and accurate for the intended application. This process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.govregulations.gov

Considerations for Matrix Effects in Complex Biological Systems

When analyzing compounds in complex biological matrices like plasma, serum, or urine using techniques like LC-MS/MS, the matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. eijppr.comnih.gov This phenomenon is known as the matrix effect and can significantly impact the accuracy and reproducibility of the method. nih.gov

The assessment and mitigation of matrix effects are crucial steps in bioanalytical method validation. medipharmsai.com Strategies to minimize matrix effects include:

Efficient sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. nih.gov

Chromatographic separation optimization to separate the analyte from matrix components.

The use of a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

No studies were found that specifically investigate the matrix effects for this compound in any biological matrix. Research on other isoflavones has highlighted the importance of addressing matrix effects to ensure reliable quantification in biological fluids. agriculturejournals.cz

Imaging Mass Spectrometry for Spatial Distribution in Preclinical Models

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. drugtargetreview.comutmb.edu This technology provides valuable information in preclinical studies by revealing how a compound is distributed within different organs and tissues, which can be correlated with its efficacy and potential toxicity. nih.gov

An IMS study on this compound would involve administering the compound to a preclinical model, followed by the collection of tissues of interest. The tissue sections would then be analyzed by an imaging mass spectrometer to generate ion images that show the localization of this compound.

A thorough search of the scientific literature found no publications describing the use of imaging mass spectrometry to determine the spatial distribution of this compound in any preclinical model. While IMS has been applied to study the distribution of various other small molecules in tissues, this specific application to this compound has not been reported. nih.govlcms.cz

Future Research Directions and Unaddressed Challenges

Elucidation of Novel Biological Activities and Targets

Initial research has identified several biological activities for Dihydrolicoisoflavone and its related compounds, such as Licoisoflavone B. These activities include anti-Helicobacter pylori, antimutagenic, antioxidant, anti-inflammatory, and anticancer effects. biocrick.combiosynth.comchemfaces.comscispace.com One specific variant, a prenylated isoflavanone (B1217009) isolated from Swartzia polyphylla, was found to inhibit protein kinase C. nih.gov

However, the full spectrum of its biological functions remains largely unexplored. Future investigations should aim to systematically screen this compound against a wider array of biological targets. This could uncover novel mechanisms of action and therapeutic applications. Areas of potential interest include its effects on other kinase pathways, its role in modulating gene expression, and its potential as an antimicrobial agent against a broader range of pathogens. Exploring its impact on metabolic diseases and neuroinflammatory conditions could also yield valuable insights, given the known activities of other isoflavones. biosynth.commedchemexpress.com

Refinement of Biosynthetic Pathway Engineering for Sustainable Production